molecular formula C10H7F3N2O2 B15332536 Methyl 6-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate

Methyl 6-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate

Cat. No.: B15332536
M. Wt: 244.17 g/mol
InChI Key: LTFXDMYMPVMJLA-UHFFFAOYSA-N
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Description

Methyl 6-(trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound featuring an imidazo[1,5-a]pyridine core substituted with a trifluoromethyl group at position 6 and a methyl ester at position 2. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the ester moiety facilitates further derivatization into bioactive carboxamides .

Properties

Molecular Formula

C10H7F3N2O2

Molecular Weight

244.17 g/mol

IUPAC Name

methyl 6-(trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C10H7F3N2O2/c1-17-9(16)8-14-4-7-3-2-6(5-15(7)8)10(11,12)13/h2-5H,1H3

InChI Key

LTFXDMYMPVMJLA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C2N1C=C(C=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate typically involves the trifluoromethylation of imidazo[1,5-a]pyridine derivatives. One method involves a photosensitizer-free visible-light-promoted reaction using an electrophilic trifluoromethylating reagent based on a sulfonium ylide skeleton . This reaction occurs under mild conditions and is tolerant of various functional groups, making it a versatile method for synthesizing this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar trifluoromethylation reactions. The scalability of these reactions and the availability of reagents make it feasible for industrial applications. specific industrial methods and conditions may vary depending on the desired purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazo[1,5-a]pyridine core.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Electrophilic or nucleophilic reagents can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of functionalized imidazo[1,5-a]pyridine compounds.

Mechanism of Action

The mechanism of action of Methyl 6-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to target proteins, leading to the modulation of biochemical pathways. This compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Structural Analogues

Spectroscopic and Physicochemical Properties

NMR and Mass Spectrometry
  • Methyl 6-(trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate : Expected ¹³C-NMR signals include a carbonyl peak near δ 159–166 ppm (ester C=O) and aromatic carbons between δ 120–150 ppm, consistent with analogues like lithium 6-(4-(hydroxymethyl)pyridin-3-yl)imidazo[1,5-a]pyridine-3-carboxylate (δ 159.7 ppm for COO⁻) .
  • 6-(2,3-Difluorophenyl) Analogues : Show distinct ¹H-NMR aromatic splitting patterns (δ 6.99–8.12 ppm) due to fluorine substituents .
  • HRMS Data : Carboxamide derivatives (e.g., compound 14) exhibit precise mass matches (<1 ppm error), confirming structural integrity .
Melting Points and Solubility
  • Ethyl 1,5-diphenyl-triazolo[4,3-a]pyrimidine-6-carboxylate : Melting point 206°C, highlighting the thermal stability of ester-containing heterocycles .
  • Trifluoromethyl Derivatives: Enhanced lipophilicity (logP ~2.5–3.0) compared to non-fluorinated analogues, improving membrane permeability .

Biological Activity

Methyl 6-(trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, case studies, and comparative analysis with related compounds.

  • Chemical Formula : C10H7F3N2O2
  • Molecular Weight : 244.17 g/mol
  • CAS Number : 874830-67-8

The compound exhibits its biological effects primarily through interactions with specific molecular targets. Notably, it has been shown to inhibit the synthesis of the mycobacterial cell wall, which is crucial for the survival of Mycobacterium tuberculosis (MDR-TB and XDR-TB) . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable candidate in drug design.

Biological Activities

  • Antimicrobial Activity :
    • This compound has demonstrated efficacy against various bacterial strains, particularly multidrug-resistant Mycobacterium tuberculosis .
    • Its mechanism involves disrupting bacterial cell wall synthesis, which is critical for bacterial growth and replication.
  • Antiviral Properties :
    • Research indicates potential antiviral activity against several viruses, although specific mechanisms remain under investigation .
  • Antifungal and Antiparasitic Effects :
    • Preliminary studies suggest activity against fungi and protozoa, although further research is needed to quantify these effects .

Case Study 1: Antitubercular Activity

A study conducted on the efficacy of this compound against MDR-TB showed promising results. The compound was tested in vitro and demonstrated significant inhibition of bacterial growth at low concentrations. This highlights its potential as a therapeutic agent in treating resistant strains of tuberculosis .

Case Study 2: Antiviral Screening

In a screening for antiviral compounds, this compound exhibited moderate activity against herpes simplex virus type 1 (HSV-1). The study suggested that the compound interferes with viral replication processes .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
Zolimidine Anti-ulcer agentUsed for peptic ulcers
Zolpidem Sleep aidUsed for insomnia
Methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate AntiviralSimilar structure but different biological profile

This compound stands out due to its trifluoromethyl group which enhances its lipophilicity and metabolic stability compared to other imidazo derivatives .

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